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Compound of Interest

Compound Name: 5-Bromo-2,3-dichlorotoluene

CAS No.: 204930-38-1

Cat. No.: B1595541

Get Quote

5-Bromo-2,3-dichlorotoluene is a highly functionalized halogenated aromatic intermediate

used primarily in the synthesis of agrochemicals and pharmaceuticals via palladium-catalyzed

cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[3]

Unlike simple aryl halides, the solubility profile of this compound is governed by the interplay

between its lipophilic toluene core and the electron-withdrawing inductive effects of the tri-

halogen substitution pattern.[3] Understanding its solubility is critical not just for reaction

solvent selection, but for work-up (extraction) and purification (crystallization) strategies.[3]

Critical Distinction: Researchers must distinguish this aryl bromide from its benzyl bromide

isomer (α-Bromo-2,3-dichlorotoluene, CAS 57915-78-3).[3] The latter is a potent lachrymator

with distinct solubility and reactivity profiles.[3] This guide focuses strictly on the aryl bromide

(CAS 204930-38-1).[3]

Physicochemical Baseline & Predicted Solubility
In the absence of empirical datasets for this specific isomer in all solvent classes, we utilize

quantitative structure-property relationships (QSPR) and comparative data from structural

analogs (e.g., 3-bromo-2,5-dichlorotoluene) to establish a high-confidence solubility baseline.

[3]
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Table 1: Physicochemical Properties (Experimental &
Predicted)

Property Value Technical Implication

Physical State Solid (Low Melting)
Likely forms super-saturated

oils upon cooling if impure.[3]

Melting Point ~35–45 °C (Est.)[3]

Solubility increases drastically

>40°C; prone to "oiling out" in

recrystallization.[3]

Boiling Point 256.2 ± 35.0 °C

High boiling point requires

high-vacuum distillation for

purification.[3]

LogP (Octanol/Water) 4.2 ± 0.4 (Predicted)

Highly Lipophilic. Practically

insoluble in water (<0.1 mg/L).

[3]

Density 1.645 ± 0.06 g/cm³

Significantly denser than

water.[3] Forms the bottom

layer in aqueous extractions.

[3]

H-Bond Donors 0

No hydrogen bonding

capability; relies on Van der

Waals and π-π interactions.[3]

Solubility Tier List
Tier 1 (High Solubility >100 mg/mL): Non-polar to moderately polar aprotic solvents.[3]

Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene,

Chloroform.[3]

Mechanism:[3][4][5] The halogenated core interacts favorably with chlorinated solvents

and aromatic π-systems.[3]

Tier 2 (Moderate Solubility 10–50 mg/mL): Polar aprotic solvents (often requires heating).[3]
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Examples: Acetone, Acetonitrile (MeCN), DMSO, DMF.[3]

Use Case: Preferred for nucleophilic aromatic substitution (SNAr) or high-temp couplings.

[3]

Tier 3 (Low/Sparingly Soluble <5 mg/mL): Polar protic solvents.[3]

Examples: Methanol, Ethanol, Isopropanol.[3]

Use Case: Ideal anti-solvents for crystallization.[3]

Tier 4 (Insoluble): Water.[3]

Mechanistic Solvation Workflow
The following diagram illustrates the solvation thermodynamics and the decision process for

solvent selection based on the intended application (Reaction vs. Purification).
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Figure 1: Decision matrix for solvent selection based on the lipophilic nature of the 5-Bromo-
2,3-dichlorotoluene core.[3]

Standard Operating Procedure: Gravimetric
Solubility Determination
Since batch-to-batch impurity profiles (regioisomers) can alter solubility, accurate determination

is required for process scale-up.[3] Do not rely solely on literature values for critical saturation

points.
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Objective: Determine the saturation limit (

) in Solvent X at

.

Protocol:

Preparation: Weigh a clean, dry 20 mL scintillation vial with cap (

).

Saturation: Add 500 mg of 5-Bromo-2,3-dichlorotoluene to the vial.

Addition: Add Solvent X in 100

increments, vortexing for 30 seconds between additions.

Observation: Continue until the solid just disappears (visual endpoint). Record volume (

).[3]

Gravimetric Verification (More Accurate):

Prepare a saturated suspension (excess solid) in Solvent X.[3] Stir for 4 hours at 25°C.

Filter the supernatant through a 0.45

PTFE syringe filter into the pre-weighed vial (

).

Weigh the vial + solution (

).[3]

Evaporate solvent under vacuum/nitrogen stream until constant weight is achieved (

).[3]

Calculation:
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Application Context: Reactivity & Solvent Effects[3]
[6]
The solubility of 5-Bromo-2,3-dichlorotoluene directly impacts the efficiency of Palladium-

catalyzed cross-coupling reactions.[3]

The "Halide Effect": The presence of two ortho-chlorines creates significant steric bulk

around the toluene core, though the 5-bromo position is relatively accessible.[3]

Solvent Choice for Suzuki Coupling:

Recommended:1,4-Dioxane/Water (4:1) or Toluene/Water (with surfactant).[3]

Reasoning: While the compound is insoluble in water, the biphasic system (or miscible

aqueous organic system) allows inorganic bases (K₂CO₃, Cs₂CO₃) to solubilize while the

aryl halide remains in the organic phase.[3]

Solvent Choice for Lithiation (Halogen-Metal Exchange):

Recommended:Anhydrous THF or 2-MeTHF at -78°C.[3]

Warning: Do not use DCM or alkyl halides, as they will react with the lithiated species.[3]

The high solubility in THF is crucial here to prevent precipitation of the lithiated

intermediate.[3]

Workflow: Synthesis & Purification Logic

Precursor:
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Figure 2: Synthetic workflow highlighting the solubility-driven workup and purification steps.

Safety & Handling
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Handling: Use standard chemical fume hoods.[3] Halogenated aromatics can be skin

sensitizers.[3]

Waste Disposal: Segregate into Halogenated Organic Waste streams.[3] Do not mix with

acid waste (potential for HBr/HCl evolution if hydrolysis occurs, though unlikely).[3]

Spill Cleanup: Absorb with vermiculite.[3] Clean surface with Acetone (Tier 2 solvent)

followed by soap and water.[3]
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Organic Syntheses.General procedures for Sandmeyer Reactions of Halogenated Toluenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1595541/docs#executive-summary-compound-
architecture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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